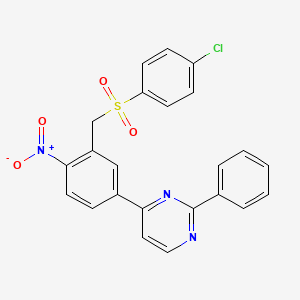

![molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-二氯苯基)-2-硝基乙基]-3,5-二甲基吡唑 CAS No. 956454-06-1](/img/structure/B3017619.png)

1-[1-(2,4-二氯苯基)-2-硝基乙基]-3,5-二甲基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles involves the Wolff-Kishner reduction of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones . Another method includes the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents, leading to a variety of substituted pyrazoles . Although the specific synthesis of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For example, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was confirmed by single crystal X-ray diffraction . These techniques provide insights into the geometry optimization, vibrational frequencies, and nuclear magnetic resonance properties of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone towards electrophilic reagents results in the formation of arylhydrazones, which can be further converted into pyridazines and other substituted pyrazoles . Additionally, nitration reactions can be used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 1,4-dimethyl-3,5-dinitropyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The stability of these molecules can be analyzed using natural bond orbital analysis, which reveals hyperconjugative interactions and charge delocalization within the molecule . The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can significantly affect properties such as fluorescence, as demonstrated by ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole .

科学研究应用

吡唑衍生物的合成和生物活性

包括与所述化合物类似的吡唑衍生物在内的吡唑衍生物以其广泛的生物活性而闻名,例如抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。这些化合物被认为是药效团,并广泛用于药物化学中的药物开发。这些杂环化合物的合成通常涉及在各种条件下缩合然后环化,突出了它们作为有机合成中合成子的多功能性。基于吡唑的 COX-2 抑制剂的最新成功突出了这些化合物在开发新的治疗剂中的重要性 (Dar & Shamsuzzaman,2015)。

氯酚的环境影响

对氯酚(与查询化合物中的氯苯基有关)的研究表明,它们在化学和热过程(包括城市固体废物焚烧)中作为二恶英的前体。氯酚被认为是不完全燃烧的产物,并且可以通过各种途径产生,从而导致环境污染。研究旨在了解氯酚与二恶英形成之间的相关性,表明需要进一步研究它们的环境影响和降解途径 (Peng 等,2016)。

亚硝胺和水质

在水处理技术中,亚硝胺(如硝基咪唑)的存在已被确定为一个重大问题,因为它们具有潜在的健康风险。研究重点是了解它们的发生、前体和从水中去除的方法。这些化合物被认为是氯胺水中危险的消毒副产物,促使人们研究它们的形成机制和开发去除技术以减轻它们对消费者健康的影响 (Nawrocki & Andrzejewski,2011)。

咪唑衍生物的抗肿瘤活性

与吡唑化合物密切相关的咪唑衍生物已被综述其抗肿瘤活性。这些化合物,包括各种衍生物,在临床前测试阶段显示出前景,表明它们在寻找新的抗肿瘤药物中的潜力。这突出了结构变异在开发具有不同生物学特性的化合物中的重要性 (Iradyan 等,2009)。

属性

IUPAC Name |

1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTBCWPIVUUWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

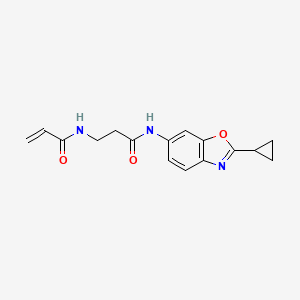

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

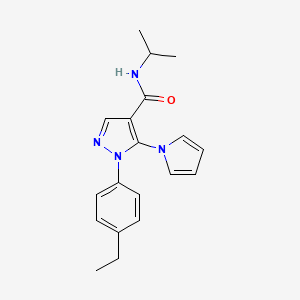

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

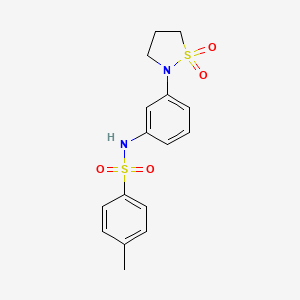

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)